Brucin -

Brucin

Catalog Number: EVT-10931014
CAS Number:
Molecular Formula: C23H26N2O4
Molecular Weight: 394.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Brucine was first isolated in 1819 by French chemists Pierre Joseph Pelletier and Joseph Bienaimé Caventou from the bark of Strychnos nux-vomica. This tree is native to Southeast Asia and Australia, where brucine occurs naturally in significant quantities . The compound's extraction from this plant has historical significance in both pharmacology and toxicology.

Classification

Brucine is classified as an alkaloid due to its nitrogen-containing structure and its biological activity. It falls under the category of plant-derived substances and is recognized for its toxicity, particularly affecting the central nervous system .

Synthesis Analysis

Brucine can be synthesized through various methods, often involving reactions with different reagents to produce derivatives with modified properties.

Methods

  1. Electrolytic Reduction: One method involves the electrolytic reduction of brucine to yield brucidine, showcasing a straightforward approach to derivative synthesis .
  2. N-Alkylation: Brucine can undergo N-alkylation with halides or other alkylating agents to form various derivatives, such as N-chloromethylbrucine chloride through the reaction with dichloromethane .
  3. Reactions with Acids: The reaction of brucine with D-L-malic acid or L-tartaric acid in ethanol/water results in the formation of brucinium hydrogen salts, demonstrating its versatility in forming salts with different properties .

These methods highlight the compound's adaptability in synthetic organic chemistry.

Molecular Structure Analysis

Brucine's molecular structure consists of a complex arrangement that contributes to its biological activity.

Structure

  • Chemical Formula: C23H26N2O4\text{C}_{23}\text{H}_{26}\text{N}_{2}\text{O}_{4}
  • Structural Features: The structure includes two methoxy groups attached to an indole skeleton, which is characteristic of many alkaloids. The presence of these functional groups influences its solubility and reactivity .

Data

  • Molecular Weight: 394.51 g/mol
  • Melting Point: The melting point of brucine varies depending on its hydration state; the anhydrous form melts at approximately 178 °C while the hydrated form melts around 105 °C .
Chemical Reactions Analysis

Brucine participates in various chemical reactions that can modify its structure and enhance its pharmacological properties.

Reactions

  1. Chiral Resolution: Brucine has been used as a resolving agent for chiral compounds due to its large chiral molecule structure, allowing for enantiomeric enrichment in reactions .
  2. Formation of Derivatives: Through reactions such as N-alkylation or esterification, brucine can be transformed into several derivatives that may exhibit altered biological activities or reduced toxicity .

These reactions are essential for developing new therapeutic agents based on brucine's framework.

Mechanism of Action

The mechanism of action for brucine primarily involves its interaction with neurotransmitter systems.

Process

Brucine acts on the central nervous system by antagonizing glycine receptors, leading to increased neuronal excitability. This mechanism is similar to that of strychnine but is less potent. In therapeutic contexts, brucine has shown potential anti-tumor effects by inducing apoptosis in cancer cells through modulation of signaling pathways such as c-Jun phosphorylation .

Data

  • Toxicity Levels: The estimated lethal dose for adults is around 1 gram, indicating significant toxicity even at relatively low concentrations .
Physical and Chemical Properties Analysis

Brucine exhibits distinct physical and chemical properties that influence its applications.

Physical Properties

  • Appearance: White crystalline solid
  • Odor: Odorless
  • Taste: Extremely bitter
  • Solubility: Soluble in organic solvents like chloroform and ethanol but poorly soluble in water .

Chemical Properties

  • pH (saturated solution): Approximately 9.5
  • Stability: Decomposes upon heating; does not have a defined boiling point due to decomposition before boiling .

These properties play a crucial role in determining how brucine can be utilized in various applications.

Applications

Brucine has several scientific uses across different fields:

  1. Pharmacological Research: Due to its biological activity, brucine is studied for potential anti-cancer effects and other therapeutic applications despite its toxicity limiting clinical use .
  2. Chiral Resolution Agent: It serves as a tool for resolving chiral compounds in organic synthesis, contributing significantly to asymmetric synthesis methodologies .
  3. Traditional Medicine: In some cultures, brucine is utilized for its anti-inflammatory and analgesic properties within traditional medicine frameworks .
Historical Context & Ethnopharmacological Significance of Brucine

Brucine, a dimethoxy derivative of the strychnine alkaloid, represents a fascinating intersection of traditional medicine and modern pharmacology. Isolated primarily from Strychnos nux-vomica and related species, this indole alkaloid has traversed centuries of therapeutic application across diverse medical systems. Its historical journey reflects both the empirical wisdom of traditional healers and the evolving scientific understanding of bioactive plant constituents, positioning brucine as a culturally and pharmacologically significant compound worthy of detailed examination [3] [7].

Evolution of Brucine Utilization in Traditional Medicine Systems

The ethnopharmacological application of brucine-containing plants predates its isolation by millennia, with documented use across Asian, African, and European traditional medicine systems. Ancient medical texts reveal sophisticated understanding of plant processing techniques to modulate brucine's therapeutic effects while mitigating toxicity:

  • Ancient Foundations: Mesopotamian and Egyptian medical texts (circa 2000 BCE) document Strychnos species applications, though without specific alkaloid identification. Greek physicians including Hippocrates (460–370 BCE) and Theophrastus (371–287 BCE) recorded the use of Strychnos preparations for musculoskeletal complaints and nervous disorders, noting dose-dependent effects [5]. Dioscorides' foundational pharmacopeia "De Materia Medica" (77 CE) extensively documented Strychnos applications while warning of its toxic potential, establishing safety protocols still relevant today [5].

  • Processing Innovations: Traditional medicine systems developed specialized processing methods to optimize the safety profile of brucine-containing preparations. In Ayurveda, nux-vomica seeds underwent "shodhana" purification through sequential boiling with milk, ghee, and herbal decoctions, reducing brucine content by 30–50% while preserving therapeutic alkaloids. Chinese processing techniques involving sand-frying and vinegar-steaming similarly reduced acute toxicity while enhancing analgesic properties [3]. These methods represent early empirical approaches to therapeutic index improvement through chemical modification.

  • Colonial Transmission: European colonial expansion in the 16th–18th centuries facilitated the transfer of brucine-containing medicinal knowledge. Portuguese explorers documented Malabar region nux-vomica use for paralysis, while Dutch physicians incorporated it into European pharmacopeias as a circulatory stimulant. This cross-cultural exchange established brucine-containing preparations as globally traded medicinal commodities despite limited understanding of their active constituents [5] [7].

Table 1: Historical Documentation of Brucine-Containing Plants in Traditional Medical Texts [3] [5] [7]

Text/CivilizationApproximate DatePlant IdentificationDocumented Applications
Sushruta Samhita (Ayurveda)600 BCEKupilu (S. nux-vomica)Paralysis, rheumatic complaints, digestive stimulant
Shen Nong Ben Cao Jing (China)200 BCEMaqianzi (S. nux-vomica)Painful obstructions, wind-damp disorders
De Materia Medica (Greco-Roman)77 CEStrychnosNervous disorders, topical analgesics
Canon of Medicine (Persia)1025 CEAzaraqiRheumatism, paralysis, tonic
British Pharmacopoeia1864Nux vomicaDigestive tonic, circulatory stimulant

Discovery and Early Pharmacological Characterization (19th–20th Century)

The scientific journey of brucine from traditional remedy to isolated chemical entity marked a pivotal transition in pharmacognosy and receptor pharmacology:

  • Isolation and Nomenclature: French chemists Joseph Bienaimé Caventou and Pierre-Joseph Pelletier first isolated brucine in 1819 during their groundbreaking research on cinchona and strychnos alkaloids. The compound's name honors Scottish explorer James Bruce, who documented Ethiopian Brucea antidysenterica use (though botanically unrelated). Early confusion with strychnine persisted until 1884, when German chemist Hanssen established their structural relationship through conversion experiments demonstrating brucine as a dimethoxy derivative [7].

  • Structural Elucidation Milestones: Brucine's complex pentacyclic structure challenged 19th-century analytical capabilities. Key advances included:

  • 1891: Identification of the indole nucleus through degradation studies
  • 1946: X-ray crystallographic confirmation of molecular configuration
  • 1954: Total synthesis by Sir Robert Robinson establishing absolute stereochemistryThese achievements transformed brucine from a botanical curiosity to a structural template for alkaloid chemistry and a resolution agent for chiral syntheses [3] [7].

  • Receptor Pharmacology Foundations: Early 20th-century investigations revealed brucine's glycine receptor antagonism, though with critical differences from strychnine:

  • 1920s: Animal studies demonstrated brucine's convulsant activity required 8–12 times higher doses than strychnine, indicating differential CNS penetration or receptor affinity
  • 1950s: Electrophysiological studies established brucine as a competitive glycine receptor antagonist with approximately 1/10th the potency of strychnine
  • 1960s: Binding studies using radiolabeled strychnine revealed brucine's allosteric modulation at muscarinic receptors, expanding its receptor profile beyond glycine inhibition [6]

Table 2: Key Early Pharmacological Discoveries in Brucine Research [3] [6] [7]

YearResearcher/GroupBreakthroughMethodological Approach
1819Pelletier & CaventouIsolation from Strychnos nux-vomicaPlant extraction with acidic ethanol
1884Wilhelm HanssenStructural relationship to strychnineComparative conversion to identical derivative
1948Robert B. WoodwardPartial structural elucidationChemical degradation and spectroscopic analysis
1954Sir Robert RobinsonTotal synthesisMulti-step organic synthesis
1971Curtis et al.Glycine receptor antagonismSpinal cord electrophysiology in feline models
2006Jensen et al.Differential binding at receptor subtypesRadioligand binding assays at α1 and α1β glycine receptors

Role in Indigenous Pharmacopeias: Ayurveda, Traditional Chinese Medicine, and Homeopathy

Brucine-containing botanicals maintain vital therapeutic roles across multiple medical traditions, integrated through distinctive philosophical and formulation frameworks:

  • Ayurvedic Applications: In India's classical medical system, detoxified nux-vomica (Kupilu) appears in formulations targeting neurological and musculoskeletal disorders. Brucine contributes to preparations including:
  • Mahavatavidhwansa Rasa: For hemiplegia and facial paralysis
  • Chandraprabha Vati: Complex polyherbal formulation for inflammatory conditionsAyurvedic theory classifies nux-vomica as having Katu (pungent) Rasa, Ushna (heating) Virya, and Katu Vipaka, explaining its application in Vata disorders affecting neuromuscular function. Processing reduces but does not eliminate brucine content, maintaining its bioactivity within safety thresholds [3] [7].

  • Traditional Chinese Medicine Integration: Maqianzi (S. nux-vomica) entered formal Chinese pharmacopeias during the Ming Dynasty (1368–1644 CE). Brucine contributes to key therapeutic actions:

  • Analgesic Action: Particularly for cancer pain and arthralgia through inhibition of inflammatory mediators
  • Blood Vitalizing: In trauma formulations to reduce swelling and bruising
  • Channel Unblocking: For wind-damp obstruction patterns in rheumatoid conditionsModern TCM research confirms brucine-containing preparations inhibit cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and tumor necrosis factor-alpha (TNF-α), providing a pharmacological basis for traditional applications [3] [10].

  • Homeopathic Adaptation: Homeopathy employs highly diluted nux vomica preparations, though analytical studies confirm trace brucine persistence even at high dilutions. Clinical applications focus on conditions mirroring toxicological effects:

  • Neurological tremors and hypersensitivity states
  • Spastic gastrointestinal complaints with paradoxical constipation
  • Alcohol withdrawal symptomatologyThe system's "like cures like" principle utilizes brucine's physiological effects at non-toxic concentrations, representing a unique pharmacological application [3] [7].

Table 3: Representative Traditional Formulations Containing Brucine and Their Clinical Applications [3] [10]

Medical SystemFormulation NamePlant MaterialTraditional IndicationsBrucine's Role
AyurvedaKupilu Siddha TailaProcessed seedsParalysis, hemiplegia, facial palsyNerve stimulant and muscle activator
Traditional Chinese MedicineShu Jin Huo Xue TangSand-fried seedsTraumatic injuries, rheumatic painBlood vitalizing and pain relief
Traditional Chinese MedicineJie Geng SanVinegar-processed seedsChronic arthritis, back painChannel unblocking and damp-dispelling
Kampo (Japan)YokukansanMultiple herbs including nux-vomicaNeuropathic pain, behavioral agitationNeuromodulatory component
Western Eclectic (19th c.)Nux Vomica TinctureAlcohol extractDigestive atony, constipationGastrointestinal tonic

The enduring pharmacopeia integration of brucine-containing botanicals demonstrates their perceived therapeutic value despite recognized toxic potential. Contemporary pharmacological research continues to validate and refine traditional applications, particularly in analgesia and oncology, bridging empirical wisdom with molecular science. Quality control advancements including high-performance liquid chromatography (HPLC) and liquid chromatography–mass spectrometry (LC-MS) now enable precise brucine quantification in traditional preparations, ensuring consistency and safety while preserving ethnopharmacological heritage [3] [10].

Properties

Product Name

Brucin

IUPAC Name

(4aR,5aS,8aR,13aS,15aS)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one

Molecular Formula

C23H26N2O4

Molecular Weight

394.5 g/mol

InChI

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18-,19-,21?,22-,23+/m0/s1

InChI Key

RRKTZKIUPZVBMF-SXDMTWIASA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC

Isomeric SMILES

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6C7[C@@H]4N2C(=O)C[C@@H]7OCC=C6C5)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.